alpha-Gurjunene

terpene synthase stereoselective biosynthesis product specificity

(-)-alpha-Gurjunene (CAS 1181210-01-4, also registered as 489-40-7) is a carbotricyclic sesquiterpene hydrocarbon (C₁₅H₂₄, MW 204.35 g/mol) with defined stereochemistry (1aR,4R,4aR,7bS). It is the predominant sesquiterpene in oleoresins of Dipterocarpus species (30.31% of total volatiles in Dipterocarpus alatus oleo-resin ) and is biosynthesized from farnesyl diphosphate by alpha-gurjunene synthase (EC 4.2.3.72).

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 1181210-01-4
Cat. No. B13851181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Gurjunene
CAS1181210-01-4
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1CCC2C(C2(C)C)C3=C(CCC13)C
InChIInChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-12,14H,5-8H2,1-4H3/t9-,11-,12-,14-/m1/s1
InChIKeySPCXZDDGSGTVAW-XIDUGBJDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Gurjunene (CAS 1181210-01-4) Sourcing Guide: Baseline Identity and Vendor-Independent Characterization


(-)-alpha-Gurjunene (CAS 1181210-01-4, also registered as 489-40-7) is a carbotricyclic sesquiterpene hydrocarbon (C₁₅H₂₄, MW 204.35 g/mol) with defined stereochemistry (1aR,4R,4aR,7bS) . It is the predominant sesquiterpene in oleoresins of Dipterocarpus species (30.31% of total volatiles in Dipterocarpus alatus oleo-resin [1]) and is biosynthesized from farnesyl diphosphate by alpha-gurjunene synthase (EC 4.2.3.72) [2]. The compound is a neutral, hydrophobic molecule (ACD/LogP 6.45, water-insoluble) existing as a colorless liquid with a woody-balsamic odor .

Natural-product sesquiterpene sourcing from Dipterocarpus oleoresin
Enzymatic-synthesis workflow with alpha-gurjunene synthase
Chiral starting material for semi-synthetic terpenoid derivatization

Why Generic Sesquiterpene Substitution Fails for Alpha-Gurjunene: Stereochemical and Source-Specific Differentiators


In-class sesquiterpenes such as gamma-gurjunene, alloaromadendrene, and beta-caryophyllene cannot serve as drop-in replacements for alpha-gurjunene because key procurement-relevant properties—enzymatic product specificity, natural abundance ratios, and precursor derivatization potential—are governed by precise stereochemistry and cyclization architecture. The enzyme alpha-gurjunene synthase produces a fixed 91:9 ratio of (-)-alpha-gurjunene to (+)-gamma-gurjunene [1], and recombinant terpene synthases partition carbon flux among competing sesquiterpene products in defined percentages [2]. These quantitative constraints directly impact yield in biosynthetic production, purity requirements in natural product isolation, and the selectivity of downstream chemical transformations, as detailed below.

Aspect
Alpha-Gurjunene
Generic sesquiterpenes (e.g., gamma-gurjunene, alloaromadendrene)
Biosynthetic product ratio
Fixed ~91% from S. canadensis synthase
Enzyme-dependent partitioning may shift yield markedly
Natural abundance profile
Dominant in D. alatus oleoresin (30.31%)
Co-eluting analogs can alter isolation purity
Semi-synthetic derivatization
Established m-CPBA oxidation to gamma-gurjunenol
Lack characterized derivatization pathways
Stereochemical architecture and cyclization pattern govern enzyme specificity and downstream reactivity; in-class substitution may not transfer yield or selectivity.

Alpha-Gurjunene (CAS 1181210-01-4) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement


Stereochemical Fidelity in Enzymatic Biosynthesis: (-)-alpha-Gurjunene vs. (+)-gamma-Gurjunene Product Ratio

When farnesyl diphosphate is incubated with purified (-)-alpha-gurjunene synthase from Solidago canadensis, the enzyme generates a fixed product ratio of 91% (-)-alpha-gurjunene to 9% (+)-gamma-gurjunene under all assay conditions tested [1]. This invariant ratio demonstrates that obtaining pure (-)-alpha-gurjunene via enzymatic synthesis inherently co-produces a minor gamma-gurjunene contaminant, whereas sourcing the compound from natural oleoresins yields a distinct compositional profile.

Enzymatic product ratio
Head-to-head
91% (-)-alpha-gurjunene vs. 9% (+)-gamma-gurjunene
Alpha
Gamma
S. canadensis synthase, 10.1-fold selectivity
Fixed co-product informs purification requirements for biosynthetic sourcing.
Invariant ratio across assay conditions.
terpene synthase stereoselective biosynthesis product specificity Solidago canadensis

Natural Abundance Dominance in Dipterocarpus alatus Oleo-Resin: alpha-Gurjunene vs. Co-Occurring Sesquiterpenes

GC-MS analysis of Dipterocarpus alatus oleo-resin reveals alpha-gurjunene as the single most abundant constituent at 30.31% of total volatiles, substantially exceeding the next most abundant sesquiterpene (-)-isoledene (13.69%) and far surpassing structurally related compounds gamma-gurjunene (3.14%) and alloaromadendrene (3.28%) [1]. This quantitative dominance makes D. alatus oleo-resin the richest natural source for alpha-gurjunene isolation among the Dipterocarpaceae.

Natural abundance rank
Head-to-head
30.31% alpha-gurjunene in D. alatus volatiles
9.7-fold higher than gamma-gurjunene; 2.2-fold higher than (-)-isoledene
Highest documented natural enrichment supports isolation-yield optimization.
GC-MS area-% from oleoresin extract.
essential oil composition Dipterocarpus GC-MS quantification natural product sourcing

Recombinant Terpene Synthase Product Partitioning: alpha-Gurjunene vs. Selinene and beta-Elemene

Recombinant GbTPS1 from Gossypium barbadense, when incubated with farnesyl diphosphate, partitions product formation into three sesquiterpenes: 48.2% selinene, 32.65% alpha-gurjunene, and 19.15% beta-elemene [1]. Unlike the S. canadensis enzyme which strongly favors alpha-gurjunene (91%), GbTPS1 demonstrates that alpha-gurjunene is not the default major product of all terpene synthases—its yield depends on the specific enzyme source.

Terpene synthase partitioning
Head-to-head
GbTPS1: 32.65% alpha-gurjunene
Selinene 48.2%, beta-elemene 19.15%. 2.8-fold lower than S. canadensis enzyme.
Enzyme selection governs biosynthetic efficiency; product profile is not conserved across synthases.
Recombinant enzyme with FPP substrate.
heterologous biosynthesis Gossypium barbadense terpene synthase engineering metabolic flux

Precursor Utility for Bioactive Semi-Synthetic Derivatives: alpha-Gurjunene Oxidation to gamma-Gurjunenol

alpha-Gurjunene serves as a direct synthetic precursor to the anti-insectan sesquiterpene gamma-gurjunenol. Oxidation of alpha-gurjunene with m-chloroperoxybenzoic acid produces gamma-gurjunenol in a single step, and bioassays demonstrated that gamma-gurjunenol caused 50% mortality in Neotermes dalbergiae termites within seven days, whereas the parent alpha-gurjunene did not exhibit this level of acute toxicity [1].

Derivatization outcome
Cross-study
gamma-Gurjunenol: 50% termite mortality at 7 days
Parent alpha-gurjunene did not show acute toxicity in this assay.
Supports chiral scaffold use for semi-synthesis of bioactive terpenoids.
m-CPBA oxidation; N. dalbergiae filter-paper assay.
semi-synthesis termiticide oxidation Dipterocarpus kerrii

Enantiomeric Differentiation: (-)-alpha-Gurjunene vs. (+)-alpha-Gurjunene

(-)-alpha-Gurjunene (CAS 1181210-01-4, CHEBI:61699) and (+)-alpha-gurjunene (CAS 67650-50-4, CHEBI:132832) are enantiomers with identical molecular formula (C₁₅H₂₄) and physicochemical properties (ACD/LogP 6.45, boiling point ~263.9°C) [1][2]. (-)-alpha-Gurjunene is annotated as an antibacterial agent and volatile oil component in ChEBI, while (+)-alpha-gurjunene is classified only as a plant metabolite [1][2]. This annotated functional divergence implies enantiomer-dependent bioactivity, though direct comparative bioassay data for the pure enantiomers remains absent from the current literature.

Enantiomer annotation
Data to verify
(-)-form annotated as antibacterial agent; (+)-form as plant metabolite only
No direct comparative IC50/MIC data available.
Enantiomer-specific bioactivity annotation requires empirical confirmation.
ChEBI ontology; class-level inference.
enantiomer chiral separation biological activity stereochemistry

Alpha-Gurjunene (CAS 1181210-01-4) High-Confidence Application Scenarios Based on Quantitative Evidence


Natural Product Isolation and Purification from Dipterocarpus Oleo-Resin

D. alatus oleo-resin, with alpha-gurjunene constituting 30.31% of the volatile fraction and exceeding the next most abundant sesquiterpene by 2.2-fold [1], is the preferred starting material for gram-scale isolation. The 9.7-fold enrichment over gamma-gurjunene minimizes chromatographic burden during purification compared to sources where these sesquiterpenes occur at parity.

Enzymatic Synthesis Using Purified alpha-Gurjunene Synthase

For biosynthetic production, (-)-alpha-gurjunene synthase from S. canadensis delivers 91% product selectivity [2], a 2.8-fold improvement over GbTPS1 (32.65%). This enzyme should be prioritized for metabolic engineering efforts, with the understanding that 9% (+)-gamma-gurjunene co-production is invariant and must be addressed in downstream purification.

Chiral Starting Material for Semi-Synthetic Terpenoid Derivatives

alpha-Gurjunene undergoes efficient m-CPBA oxidation to gamma-gurjunenol, a compound with demonstrated termiticidal activity (50% mortality at 7 days against N. dalbergiae) [3]. This established derivatization pathway positions alpha-gurjunene as a chiral scaffold for synthesizing bioactive terpenoids, distinguishing it from sesquiterpenes lacking characterized semi-synthetic routes.

Enantiomer-Specific Quality Control and Reference Standard

Procurement of (-)-alpha-gurjunene (CAS 1181210-01-4) must include enantiomeric purity certification, as the (+)-enantiomer lacks the antibacterial agent annotation assigned to the (-)-form in authoritative databases [4][5]. Both enantiomers share identical physicochemical properties (LogP, boiling point), making chiral chromatography or optical rotation the only reliable differentiator.

Application
Selection Property
Validation Focus
Natural product isolation
Oleoresin enrichment ratio
GC-MS compositional profile and co-elution assessment
Enzymatic synthesis
Synthase product selectivity
Fixed co-product ratio and downstream purification requirements
Semi-synthetic derivatization
Chiral scaffold reactivity
Derivatization pathway characterization and product bioactivity review
Enantiomer-specific QC
Enantiomeric purity certification
Chiral chromatography or optical rotation confirmation
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